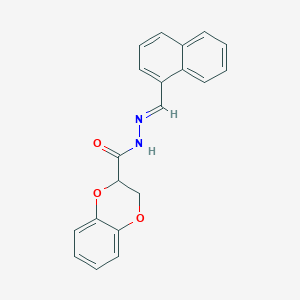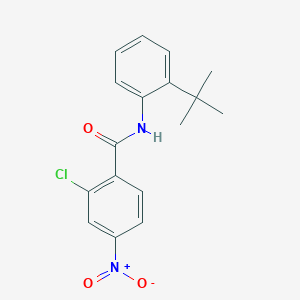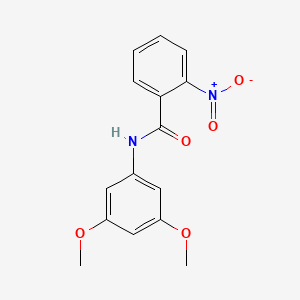
N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as NBH, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of hydrazones, which are known for their diverse biological activities. NBH has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it is believed to act by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. It also has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes. In addition, N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and protect against oxidative stress. N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have a low toxicity profile and is well tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its diverse biological activities, which make it a promising candidate for the development of new therapeutics. It also has a low toxicity profile and is well tolerated in animal studies. However, one of the limitations of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its low solubility in water, which can make it difficult to formulate for oral administration. In addition, more studies are needed to fully understand the mechanism of action of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and its potential side effects.
Direcciones Futuras
There are several future directions for the study of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One area of research is the development of new formulations for oral administration. Another area of research is the identification of new therapeutic applications for N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, such as in the treatment of neurodegenerative diseases. In addition, more studies are needed to fully understand the mechanism of action of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and its potential side effects. Overall, the study of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has the potential to lead to the development of new therapeutics for a range of diseases.
Métodos De Síntesis
N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized by the reaction of 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with 1-naphthaldehyde in the presence of a catalyst. The reaction can be carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Aplicaciones Científicas De Investigación
N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also has been found to scavenge free radicals and protect against oxidative stress. In addition, N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-20(19-13-24-17-10-3-4-11-18(17)25-19)22-21-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12,19H,13H2,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZCHBHKCFIAFD-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5713090.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline](/img/structure/B5713093.png)
![N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)

![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)
![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)
![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)
![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)

![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
